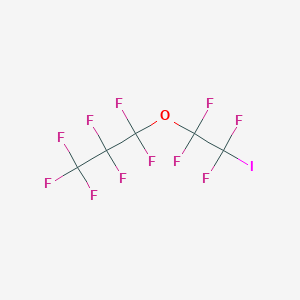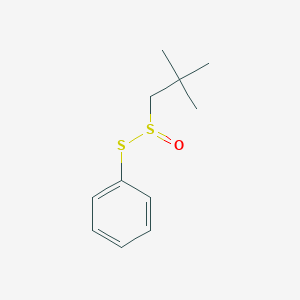
S-Phenyl 2,2-dimethyl-propane-thiosulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl 2,2-dimethyl-propane-thiosulfinate is an organosulfur compound characterized by the presence of a thiosulfinate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 2,2-dimethyl-propane-thiosulfinate typically involves the reaction of 2,2-dimethylpropane-1-thiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
S-Phenyl 2,2-dimethyl-propane-thiosulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosulfinate group to thiols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfinates.
Wissenschaftliche Forschungsanwendungen
S-Phenyl 2,2-dimethyl-propane-thiosulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Phenyl 2,2-dimethyl-propane-thiosulfinate involves the interaction of its thiosulfinate group with biological molecules. The compound can form sulfenic acids, which are known for their radical-trapping antioxidant activity. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiparasitic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allicin: Found in garlic, known for its antimicrobial properties.
S-Benzyl phenylmethanethiosulfinate: Exhibits similar reactivity and biological activity.
Dimethyl thiosulfinate: Less reactive compared to S-Phenyl 2,2-dimethyl-propane-thiosulfinate.
Uniqueness
This compound is unique due to its specific structural features, which confer higher reactivity and a broader range of applications compared to other thiosulfinates. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
80318-99-6 |
|---|---|
Molekularformel |
C11H16OS2 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
2,2-dimethylpropylsulfinylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)9-14(12)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
WJBMZYZEDVRHHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CS(=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



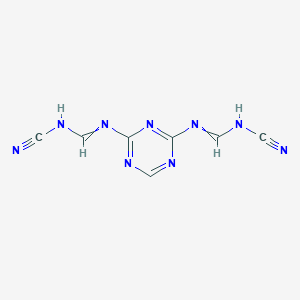


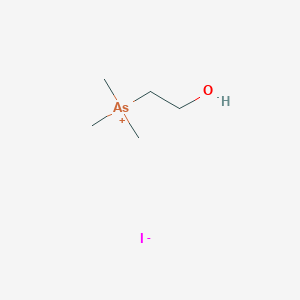
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
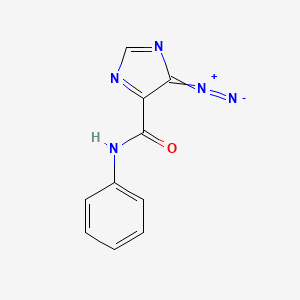
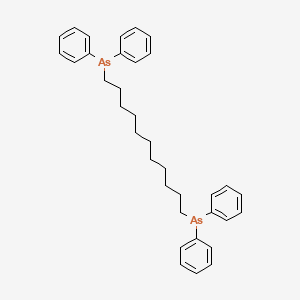
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
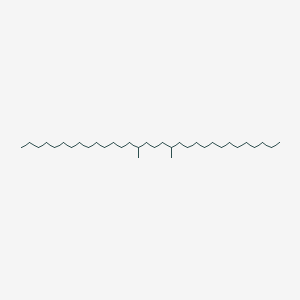
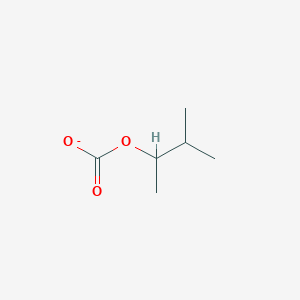
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
